molecular formula C27H27FN2 B10927330 3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole

3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole

Cat. No.: B10927330
M. Wt: 398.5 g/mol
InChI Key: DTIWWMWNXKHDPO-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole: is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by its complex structure, which includes multiple aromatic rings and a fluorine atom. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.

    Substitution Reactions: Subsequent substitution reactions introduce the 3,4-dimethylphenyl groups at the 3 and 5 positions of the pyrazole ring.

    Benzylation: The 2-fluorobenzyl group is introduced through a benzylation reaction, typically using a benzyl halide and a base.

    Methylation: The final step involves the methylation of the pyrazole ring at the 4 position using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the aromatic rings or the pyrazole ring, potentially leading to hydrogenated derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products

    Oxidation Products: Alcohols, ketones, or carboxylic acids.

    Reduction Products: Hydrogenated derivatives of the aromatic rings or the pyrazole ring.

    Substitution Products: Functionalized aromatic rings with various substituents.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Biology

    Pharmacology: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Biochemistry: It can be used as a probe to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development: The compound is a candidate for drug development due to its potential biological activities. It is screened for efficacy against various diseases.

Industry

    Agriculture: It can be used in the development of agrochemicals, such as pesticides or herbicides.

    Polymer Science: The compound can be incorporated into polymers to modify their properties.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole depends on its specific application. In pharmacology, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The fluorine atom and the aromatic rings play crucial roles in binding interactions, influencing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole: Lacks the 2-fluorobenzyl group, which may affect its biological activity and chemical properties.

    1-(2-fluorobenzyl)-3,5-diphenyl-4-methyl-1H-pyrazole: Lacks the dimethyl groups on the phenyl rings, potentially altering its reactivity and interactions.

    3,5-diphenyl-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole: Lacks the dimethyl groups, which may influence its chemical stability and biological activity.

Uniqueness

The presence of the 3,4-dimethylphenyl groups and the 2-fluorobenzyl group in 3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole makes it unique

Properties

Molecular Formula

C27H27FN2

Molecular Weight

398.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-4-methylpyrazole

InChI

InChI=1S/C27H27FN2/c1-17-10-12-22(14-19(17)3)26-21(5)27(23-13-11-18(2)20(4)15-23)30(29-26)16-24-8-6-7-9-25(24)28/h6-15H,16H2,1-5H3

InChI Key

DTIWWMWNXKHDPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3F)C4=CC(=C(C=C4)C)C)C)C

Origin of Product

United States

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